1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile
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Description
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers due to their biological properties and potential as pharmaceutical compounds . A general approach for the synthesis of indole derivatives involves various stages, including the formation of carboxamide moieties at positions 2 and 3 .Mechanism of Action
Target of Action
Indole derivatives, a class to which this compound belongs, have been found to bind with high affinity to multiple receptors . These compounds are structurally diverse and exhibit a broad range of biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . The specific interactions and resulting changes would depend on the particular target and the structural characteristics of the indole derivative.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
1-(2-methylbenzoyl)indole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-12-6-2-3-7-14(12)17(20)19-11-13(10-18)15-8-4-5-9-16(15)19/h2-9,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOVRZTVKOLOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C=C(C3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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